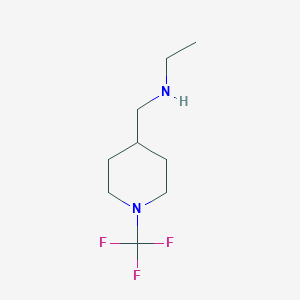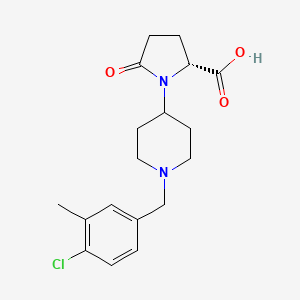
2,5-Dimethoxyphenylzinciodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxyphenylzinciodide: is an organozinc compound that features a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and a zinc iodide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2,5-Dimethoxyphenylzinciodide typically involves the reaction of 2,5-dimethoxyphenyl iodide with zinc in the presence of a suitable solvent. One common method is the use of a Grignard reagent, where 2,5-dimethoxyphenylmagnesium bromide is reacted with zinc iodide to form the desired compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dimethoxyphenylzinciodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form the corresponding phenyl derivatives with the removal of the zinc iodide moiety.
Substitution: The zinc iodide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Phenyl derivatives without the zinc iodide moiety.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Dimethoxyphenylzinciodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds and in cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2,5-Dimethoxyphenylzinciodide involves its reactivity as an organozinc compound. The zinc iodide moiety acts as a leaving group, allowing the phenyl ring to participate in various chemical reactions. The compound can form intermediates that facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
2,5-Dimethoxyphenylmagnesium bromide: Similar in structure but contains a magnesium bromide moiety instead of zinc iodide.
2,5-Dimethoxyphenylboronic acid: Contains a boronic acid group and is used in Suzuki-Miyaura coupling reactions.
2,5-Dimethoxyphenethylamine: A phenethylamine derivative with similar methoxy substitutions but different reactivity and applications.
Uniqueness: 2,5-Dimethoxyphenylzinciodide is unique due to its zinc iodide moiety, which imparts distinct reactivity compared to other organometallic compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C8H9IO2Zn |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
zinc;1,4-dimethoxybenzene-6-ide;iodide |
InChI |
InChI=1S/C8H9O2.HI.Zn/c1-9-7-3-5-8(10-2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ZCZSTQHBFLVRNJ-UHFFFAOYSA-M |
SMILES canonique |
COC1=C[C-]=C(C=C1)OC.[Zn+2].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Ethyl-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13976909.png)
![4-Chloro-1-methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13976920.png)

![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-Ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13976929.png)


